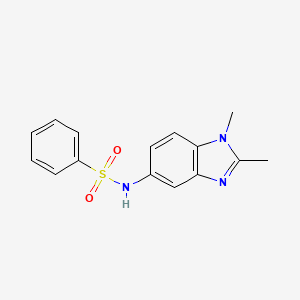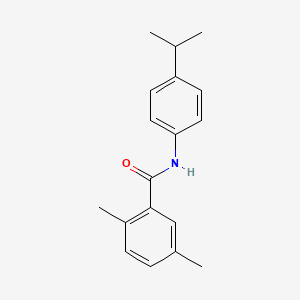
4-bromo-N'-(3-furylmethylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N'-(3-furylmethylene)benzohydrazide, also known as BFH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-bromo-N'-(3-furylmethylene)benzohydrazide is not fully understood. However, studies have suggested that 4-bromo-N'-(3-furylmethylene)benzohydrazide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). 4-bromo-N'-(3-furylmethylene)benzohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-bromo-N'-(3-furylmethylene)benzohydrazide has been found to have a range of biochemical and physiological effects. Studies have shown that 4-bromo-N'-(3-furylmethylene)benzohydrazide can reduce inflammation and oxidative stress in cells. 4-bromo-N'-(3-furylmethylene)benzohydrazide has also been found to inhibit the growth and proliferation of cancer cells, while having minimal effects on normal cells. In addition, 4-bromo-N'-(3-furylmethylene)benzohydrazide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
4-bromo-N'-(3-furylmethylene)benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. 4-bromo-N'-(3-furylmethylene)benzohydrazide also exhibits a range of biological activities, making it a useful compound for studying various biological processes. However, 4-bromo-N'-(3-furylmethylene)benzohydrazide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous environments. In addition, 4-bromo-N'-(3-furylmethylene)benzohydrazide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.
Future Directions
There are several future directions for research on 4-bromo-N'-(3-furylmethylene)benzohydrazide. One area of interest is the development of new anti-cancer agents based on the structure of 4-bromo-N'-(3-furylmethylene)benzohydrazide. Researchers are also investigating the potential use of 4-bromo-N'-(3-furylmethylene)benzohydrazide in the development of new materials, such as liquid crystals and organic semiconductors. In addition, there is ongoing research on the safety and efficacy of 4-bromo-N'-(3-furylmethylene)benzohydrazide in humans, which could lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
4-bromo-N'-(3-furylmethylene)benzohydrazide can be synthesized through a reaction between 4-bromo benzoic acid and 3-furyl hydrazine. The reaction is carried out in the presence of a catalyst, such as concentrated sulfuric acid, and under reflux conditions. The resulting product is then purified through recrystallization.
Scientific Research Applications
4-bromo-N'-(3-furylmethylene)benzohydrazide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. 4-bromo-N'-(3-furylmethylene)benzohydrazide has also been investigated as a potential anti-diabetic agent. In addition, 4-bromo-N'-(3-furylmethylene)benzohydrazide has been studied for its potential use in the development of new organic materials, such as liquid crystals and organic semiconductors.
properties
IUPAC Name |
4-bromo-N-[(E)-furan-3-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-11-3-1-10(2-4-11)12(16)15-14-7-9-5-6-17-8-9/h1-8H,(H,15,16)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKBIQFQZZBDSU-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=COC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=COC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823905 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-bromo-N'-[(E)-furan-3-ylmethylidene]benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(2-phenoxybenzoyl)amino]benzoate](/img/structure/B5717981.png)

![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}tridecanohydrazide](/img/structure/B5717986.png)
![1-(cyclopropylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5717996.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5718013.png)



![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5718040.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide](/img/structure/B5718055.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5718063.png)


